Isomangiferin

描述

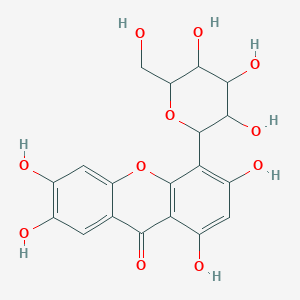

Isomangiferin is a naturally occurring xanthonoid compound, primarily found in the leaves, stem barks, roots, and fruits of the mango tree (Mangifera indica). It is a C-glucoside xanthone, structurally similar to mangiferin but without a chiral center. This compound is known for its yellow crystalline appearance and has a molecular weight of 422 g/mol .

准备方法

合成路线和反应条件

异芒果苷可以通过多种方法合成,包括生物转化、催化和非催化过程。 一种常见的方法是从天然来源中提取芒果苷,然后在特定反应条件下将其异构化为异芒果苷 .

工业生产方法

异芒果苷的工业生产通常涉及从芒果叶、树皮或根中提取芒果苷,然后进行纯化和异构化工艺。 高性能液相色谱 (HPLC) 等先进技术用于确保最终产品的纯度和质量 .

化学反应分析

反应类型

异芒果苷会发生各种化学反应,包括:

氧化: 异芒果苷可以被氧化形成不同的氧化衍生物。

还原: 还原反应可以将异芒果苷转化为还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

主要形成的产物

科学研究应用

Anticancer Properties

Isomangiferin has demonstrated significant potential as an anticancer agent. Research indicates that it inhibits the proliferation, migration, invasion, and adhesion of cancer cells, particularly in breast cancer models.

Bone Healing and Osteogenic Differentiation

Recent studies highlight the effects of this compound on bone marrow mesenchymal stem cells (BMSCs), suggesting its potential in enhancing bone healing processes.

Key Findings

- Promotion of Osteogenic Differentiation : this compound has been shown to enhance the osteogenic differentiation and migration of BMSCs under oxidative stress conditions. It reduces apoptosis and reactive oxygen species (ROS) production while activating the AMP-activated protein kinase/acetyl-CoA carboxylase (AMPK/ACC) pathway .

- Clinical Implications : These findings position this compound as a candidate for therapeutic strategies aimed at improving fracture healing and addressing delayed bone repair .

Anti-inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory properties, contributing to its therapeutic potential across various conditions.

Antimicrobial and Antiviral Activities

Preliminary studies suggest that this compound possesses antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease management.

Research Insights

- This compound has shown effectiveness against certain bacteria and viruses, highlighting its potential role in developing new antimicrobial therapies .

Potential in Diabetes Management

This compound's ability to regulate blood glucose levels suggests its utility in diabetes management.

Research Findings

作用机制

异芒果苷通过各种分子靶点和途径发挥其作用,包括:

抗氧化活性: 清除自由基并减少氧化应激。

抗炎活性: 抑制促炎细胞因子和酶(如环氧合酶-2 (COX-2))的产生。

抗糖尿病活性: 调节葡萄糖代谢并增强胰岛素敏感性

与相似化合物的比较

相似化合物

芒果苷: 结构相似,但具有手性中心。

新芒果苷: 另一种具有不同生物活性的异构体。

高芒果苷: 类似结构,官能团略有变化

独特性

异芒果苷的独特性在于它没有手性中心,这可能会影响其生物活性和药代动力学。 其独特的特性使其成为各种科学和工业应用中的宝贵化合物 .

相似化合物的比较

Similar Compounds

Mangiferin: Structurally similar but has a chiral center.

Neomangiferin: Another isomer with different biological activities.

Homomangiferin: Similar structure with slight variations in functional groups

Uniqueness

Isomangiferin is unique due to its lack of a chiral center, which may influence its biological activity and pharmacokinetics. Its distinct properties make it a valuable compound for various scientific and industrial applications .

生物活性

Isomangiferin, a C-glycosyl flavonoid derived from mangiferin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activities of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Sources

This compound is chemically characterized as 1,3,6-trihydroxy-2-C-glucosylxanthone. It is primarily found in various plant species, particularly in the mango (Mangifera indica) and other members of the Anacardiaceae family. Its structural similarity to other flavonoids contributes to its biological efficacy.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. A study demonstrated that this compound treatment decreased reactive oxygen species (ROS) production in hydrogen peroxide (H₂O₂)-stimulated bone marrow stem cells (BMSCs) and improved cell viability by inhibiting apoptosis markers such as BAX and cleaved caspase-3 while increasing Bcl-2 expression .

Table 1: Effects of this compound on ROS Production and Apoptosis Markers

| Treatment | ROS Levels | BAX Expression | Bcl-2 Expression | Apoptosis Rate |

|---|---|---|---|---|

| Control | Low | Baseline | High | Low |

| H₂O₂ | High | Increased | Decreased | High |

| This compound | Moderate | Decreased | Increased | Low |

Anti-Cancer Activity

This compound has shown promising results in cancer research, particularly in breast cancer models. In vitro studies using MDA-MB-231 breast cancer cells revealed that this compound inhibited cell proliferation, migration, invasion, and adhesion. The compound also suppressed angiogenesis by downregulating the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway .

Case Study: In Vivo Effects on Tumor Growth

In a xenograft mouse model of breast cancer, this compound significantly reduced tumor growth and angiogenesis. Immunohistochemical analysis indicated a marked decrease in CD31 expression, a marker for neovascularization, in tumors treated with this compound compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

- AMPK Pathway Activation : this compound enhances the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), promoting energy metabolism and osteogenic differentiation in BMSCs .

- VEGFR-2 Inhibition : By inhibiting VEGFR-2 signaling, this compound reduces angiogenesis associated with tumor growth .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various bacteria and viruses, highlighting its potential as a therapeutic agent against infectious diseases .

Additional Biological Activities

Research indicates that this compound also exhibits:

- Anti-inflammatory Effects : It modulates inflammatory pathways and cytokine production.

- Antidiabetic Properties : this compound has shown potential in improving insulin sensitivity and glucose metabolism.

- Immunomodulatory Effects : It influences immune responses, potentially enhancing host defense mechanisms .

属性

IUPAC Name |

1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYBOKJASDEORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24699-16-9 | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Isomangiferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isomangiferin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway. [] This pathway plays a crucial role in tumor growth, metastasis, and angiogenesis (blood vessel formation). By suppressing VEGFR-2 signaling, this compound effectively inhibits cancer cell proliferation, migration, invasion, and adhesion. [] Additionally, this compound has been shown to induce caspase-dependent apoptosis (programmed cell death) in breast cancer cells. []

Q2: Does this compound impact inflammation?

A2: Yes, research indicates that this compound exhibits anti-inflammatory properties. In studies using diabetic mouse models, this compound effectively reduced the production of inflammatory cytokines in both serum and kidney tissues. [] This anti-inflammatory effect is linked to its ability to inhibit the activation of the HMGB1/NLRP3/NF-κB signaling pathway, a key regulator of inflammation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H20O11, and its molecular weight is 420.38 g/mol.

Q4: Are there any characteristic spectroscopic data for this compound?

A4: Yes, this compound displays distinct spectroscopic properties:

- UV-Vis Spectroscopy (MeOH): λmax (nm) 240, 258, 270sh, 312, 365. []

- Mass Spectrometry: this compound can be distinguished from its isomer, mangiferin, through mass spectrometry. The differentiation arises from unique fragmentation patterns observed in their respective mass spectra. [, ]

Q5: How does high temperature impact the stability of this compound?

A5: During the high-temperature oxidation of Cyclopia genistoides plant material, this compound degrades following first-order reaction kinetics. [] While it exhibits stability at 80°C, its degradation rate constant is significantly influenced by temperature increases, making it less stable than iriflophenone-3-C-glucoside-4-O-glucoside at higher temperatures. []

Q6: Does this compound exhibit any specific catalytic activity?

A6: While the provided research does not delve into specific catalytic properties of this compound, its potential as an enzyme inhibitor is highlighted. Notably, this compound demonstrates α-glucosidase inhibitory activity, surpassing the potency of related compounds like 3-β-d-glucopyranosyliriflophenone and 3-β-d-glucopyranosyl-4-O-β-d-glucopyranosyliriflophenone. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with various targets. For instance, in silico studies exploring the potential of this compound as an anti-SARS-CoV-2 agent revealed its binding affinity to key viral proteins, including the nucleocapsid N protein and the SARS-CoV-2-hACE2 complex. []

Q8: How do structural modifications of this compound influence its activity?

A8: While the provided research does not provide detailed SAR studies specifically for this compound, insights can be gleaned from related research on phenolic xanthones. The presence of specific substituent types, such as para-di-OHs, 5,6-di-OHs, 6,7-di-OHs, and 7,8-di-OHs, appears to significantly influence the antioxidant activity of these compounds. [] Modifications affecting these substituents could potentially impact this compound's activity profile.

Q9: Is there information available on the pharmacokinetic profile of this compound?

A9: Yes, preclinical pharmacokinetic studies in rats have been conducted using a validated liquid chromatography with tandem mass spectrometry method. [] The method demonstrated high sensitivity and specificity, enabling the quantification of this compound in rat plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion. []

Q10: What in vivo models have been used to study the effects of this compound?

A10: Several in vivo models have been employed to investigate the biological effects of this compound:

- Human Breast Cancer Xenograft Mouse Model: This model was used to assess the efficacy of this compound in suppressing tumor growth. []

- Rat Aortic Ring Assay: This assay was utilized to evaluate the inhibitory effect of this compound on VEGF-induced blood vessel formation. []

- Diabetic Mouse Model (db/db): This model was employed to study the protective effects of this compound against diabetic renal injury. []

Q11: What are the key findings from these in vivo studies?

A11: Key findings from the in vivo studies include:

- Suppression of Tumor Growth: this compound effectively suppressed tumor growth in a human breast cancer xenograft mouse model. []

- Inhibition of Angiogenesis: It significantly inhibited blood vessel formation in a rat aortic ring assay. []

- Renal Protection in Diabetes: this compound improved glucose tolerance, lipid profile, and reduced inflammatory markers in diabetic mice, indicating a protective effect against diabetic renal injury. []

Q12: What analytical techniques are commonly employed for this compound analysis?

A12: Several analytical methods are utilized for the characterization and quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV, diode array (DAD), evaporative light scattering (ELSD), and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ]

- Thin Layer Chromatography (TLC): TLC, particularly silica gel and polyamide TLC, is used for the detection and identification of this compound and other related compounds. []

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are crucial for structural characterization and identification of this compound based on its fragmentation pattern. [, , , ]

Q13: Has the quantification of this compound in biological samples been achieved?

A13: Yes, a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma. [] This method facilitates preclinical pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of this compound in a living organism. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。